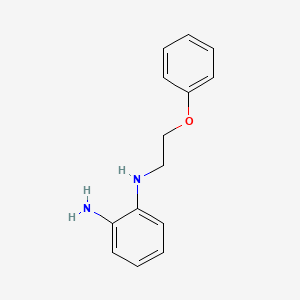

(2-Aminophenyl)(2-phenoxyethyl)amine

Description

Contextual Significance of Substituted Amines in Chemical Research

Substituted amines, a class of organic compounds derived from ammonia, are foundational to numerous areas of chemical research and industry. solubilityofthings.com These compounds are characterized by a nitrogen atom bonded to one or more organic substituents, such as alkyl or aryl groups. solubilityofthings.com Their structural diversity and reactivity make them indispensable building blocks in the synthesis of a vast array of materials and biologically active molecules. researchgate.net

In the pharmaceutical sector, the amine functional group is a key component in a multitude of drugs, influencing their efficacy and biological activity. solubilityofthings.comcoherentmarketinsights.com They are integral to the synthesis of analgesics, antihistamines, and antidepressants. researchgate.netnumberanalytics.com For instance, aniline (B41778), the simplest aromatic amine, and its derivatives are precursors to drugs like paracetamol. coherentmarketinsights.comwikipedia.org Beyond pharmaceuticals, substituted amines are vital in the production of agrochemicals, including pesticides and herbicides. coherentmarketinsights.comresearchgate.net

The applications of substituted amines extend to materials science, where they serve as monomers for polymers like polyurethanes and epoxy resins. coherentmarketinsights.comgeeksforgeeks.org The dye industry also relies heavily on aniline derivatives for the creation of a wide spectrum of synthetic dyes and pigments, such as indigo. coherentmarketinsights.comwikipedia.org The versatility of these compounds stems from the reactivity of the amine group, which can act as a nucleophile, participate in substitution reactions, and form various functional groups, making them crucial intermediates in organic synthesis. solubilityofthings.comnumberanalytics.com

Structural Framework and Research Relevance of (2-Aminophenyl)(2-phenoxyethyl)amine

The chemical compound this compound, also known by its IUPAC name N1-(2-Phenoxyethyl)benzene-1,2-diamine, is a substituted aromatic amine with a distinct structural framework that suggests significant potential in various research domains. nih.gov Its structure is composed of two key motifs: a 1,2-benzenediamine (o-phenylenediamine) core and a 2-phenoxyethylamine (B128699) side chain. This unique combination of functional groups makes it a subject of interest for synthetic and materials chemistry.

The aniline portion of the molecule, specifically the o-phenylenediamine (B120857) unit, provides two nucleophilic amino groups on an aromatic ring. This arrangement is a common precursor for the synthesis of heterocyclic compounds, polymers, and coordination complexes. mdpi.com The phenoxyethylamine moiety is also a recognized scaffold in medicinal chemistry, appearing in various biologically active compounds. mdpi.com

The research relevance of this compound lies in its potential as a versatile building block. The presence of primary and secondary amine groups allows for selective functionalization, enabling the synthesis of more complex molecules. mdpi.com It could serve as a monomer in the synthesis of specialized polymers or as a ligand for creating metal complexes with potential catalytic or photophysical properties. mdpi.comresearchgate.net The combination of a flexible ether linkage and the rigid aromatic rings suggests applications in materials science where specific conformational properties are desired.

Below is a table detailing the key chemical properties of this compound.

| Property | Data |

| Molecular Formula | C14H16N2O nih.gov |

| Molecular Weight | 228.29 g/mol nih.gov |

| IUPAC Name | N1-(2-Phenoxyethyl)benzene-1,2-diamine nih.gov |

| CAS Number | 346662-82-6 nih.gov |

| SMILES | C1=CC=C(C=C1)OCCNC2=CC=CC=C2N nih.gov |

| InChIKey | PYRLCNHZSHDZFM-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-N-(2-phenoxyethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-13-8-4-5-9-14(13)16-10-11-17-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRLCNHZSHDZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367832 | |

| Record name | (2-aminophenyl)(2-phenoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346662-82-6 | |

| Record name | (2-aminophenyl)(2-phenoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminophenyl 2 Phenoxyethyl Amine and Its Analogs

Direct Synthesis Approaches

Direct synthesis methods provide straightforward pathways to construct the target molecule from readily available precursors. These approaches are often characterized by their sequential, step-by-step nature.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in forming C-N bonds. researchgate.net This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of (2-Aminophenyl)(2-phenoxyethyl)amine, this strategy would involve the reaction of o-phenylenediamine (B120857) with 2-phenoxyacetaldehyde.

The key challenge in this approach is achieving selective mono-amination, as the product itself is a primary amine that can react further. However, optimized conditions, such as using a large excess of the starting diamine, can favor the desired mono-alkylated product. A variety of reducing agents can be employed, each with its own advantages regarding selectivity, reactivity, and mildness of conditions. organic-chemistry.org Iron-based catalysts have also been developed for the reductive amination of ketones and aldehydes, offering a method based on earth-abundant metals. researchgate.netnih.gov

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727), Room Temp | Cost-effective, readily available | Can reduce some aldehydes/ketones directly |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over carbonyls | Toxic cyanide byproduct |

| Sodium triacetoxyborohydride (B8407120) (STAB) | DCE, Acetic Acid | Mild, high selectivity, non-toxic | More expensive, moisture sensitive |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol (B145695), H₂ atmosphere | Clean, high yield, no metal waste | Requires specialized pressure equipment |

N-Alkylation Pathways

Direct N-alkylation involves the reaction of an amine with an alkylating agent, typically an alkyl halide. In this context, this compound can be synthesized by reacting o-phenylenediamine with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide).

A primary challenge in this pathway is controlling the degree of alkylation. The mono-alkylated product can react further to form a di-alkylated species. Furthermore, since o-phenylenediamine has two nucleophilic amino groups, the reaction can yield a mixture of N-alkylated and N,N'-dialkylated products. chemrxiv.org Selective mono-alkylation can often be achieved by carefully controlling stoichiometry, reaction temperature, and the choice of base. researchgate.net The reaction of amines with alcohols, in the presence of a catalyst and hydrogen, is another established N-alkylation method. google.com

Table 2: N-Alkylation Reaction Parameters

| Alkylating Agent | Base | Solvent | Key Considerations |

|---|---|---|---|

| 2-Phenoxyethyl bromide | K₂CO₃, Et₃N | Acetonitrile, DMF | Potential for over-alkylation. |

| 2-Phenoxyethyl tosylate | NaH | THF, Dioxane | Stronger base may be required. |

Reduction of Precursors (e.g., nitro, imine, nitrile, amide)

An alternative and highly effective strategy involves the synthesis of a precursor molecule, which is then converted to the final amine in a reduction step. A common and reliable approach is the reduction of an aromatic nitro compound. wikipedia.org This pathway would begin with the N-alkylation of 2-nitroaniline (B44862) with a 2-phenoxyethyl halide to form N-(2-nitrophenyl)-2-phenoxyethylamine. The nitro group in this intermediate is then reduced to the primary amine to yield the final product.

The reduction of the nitro group is a well-established transformation in organic synthesis, with numerous methods available. google.com These methods range from catalytic hydrogenation to the use of stoichiometric metal reductants in acidic or neutral media. google.comresearchgate.net This approach offers excellent control and avoids the issue of over-alkylation inherent in the direct alkylation of o-phenylenediamine.

Table 3: Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Methanol or Ethanol, RT | High yields, clean reaction, atmospheric pressure possible |

| Metal in Acid | Fe, Sn, or Zn in HCl | Reflux | Inexpensive, widely used historically |

| Transfer Hydrogenation | Hydrazine, Ammonium (B1175870) formate | Pd/C, Raney Nickel | Avoids use of gaseous H₂, mild conditions |

| Sodium Borohydride Systems | NaBH₄ with NiCl₂ or Ni(PPh₃)₄ | H₂O or Ethanol | Milder than NaBH₄ alone, improved selectivity. researchgate.netjsynthchem.com |

Multicomponent and Green Chemistry Methods

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. This includes one-pot reactions that increase efficiency and methods that reduce or eliminate the use of hazardous solvents.

One-Pot Reaction Strategies

One-pot syntheses combine multiple reaction steps into a single procedure without isolating intermediates, thereby saving time, reagents, and reducing waste. researchgate.net For the synthesis of this compound, a one-pot approach could be designed based on a reductive amination strategy. For instance, o-phenylenediamine, 2-phenoxyacetaldehyde, and a reducing agent could be combined in a single reaction vessel. rsc.org

Such strategies are highly efficient and can be adapted for creating libraries of related compounds. The choice of solvent and catalyst is critical to ensure that all steps of the reaction sequence proceed smoothly and with high selectivity. nih.govrasayanjournal.co.in

Table 4: Potential One-Pot Strategies

| Strategy | Reactants | Reagents/Catalyst | Description |

|---|---|---|---|

| Tandem Condensation-Reduction | o-Phenylenediamine, 2-Phenoxyacetaldehyde | NaBH₃CN or H₂/Pd-C | Imine formation and subsequent reduction occur in the same pot. |

| Aza-Michael Addition-Reduction | o-Phenylenediamine, Phenyl vinyl ether | Acid catalyst, then reducing agent | In-situ formation of the aldehyde followed by reductive amination. |

Solvent-Free and Environmentally Conscious Syntheses

Green chemistry principles aim to reduce the environmental impact of chemical processes. A key aspect is the replacement of volatile organic solvents with more environmentally friendly alternatives, such as water, or conducting reactions under solvent-free conditions. researchgate.net

The synthesis of this compound analogs could be made greener by employing such methods. For example, the reduction of a nitro precursor can be performed in water using a NaBH₄/Ni₂B system, which is both rapid and environmentally friendly. researchgate.net Solvent-free reactions, often facilitated by microwave irradiation, can also be employed, which can lead to shorter reaction times and improved yields. researchgate.net These methods align with the goals of sustainable chemistry by minimizing waste and energy consumption.

Table 5: Green Synthetic Alternatives

| Green Approach | Reaction Type | Conditions | Environmental Benefit |

|---|---|---|---|

| Aqueous Media | Nitro Reduction | NaBH₄ / Additive Ni₂B in H₂O | Eliminates volatile organic solvents. researchgate.net |

| Solvent-Free | Cyclodehydration of precursors | Microwave irradiation | Reduces solvent waste, often faster reaction times. researchgate.net |

Elucidation of Reaction Mechanisms

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atoms of (2-Aminophenyl)(2-phenoxyethyl)amine imparts nucleophilic character, enabling it to participate in a variety of substitution and addition reactions. Both the primary aniline (B41778) amine and the secondary amine can act as nucleophiles, with their relative reactivity often depending on steric hindrance and electronic factors.

SN2 Reaction Pathways

The amine groups of this compound can act as nucleophiles in bimolecular nucleophilic substitution (SN2) reactions with alkyl halides. The mechanism involves a backside attack on the electrophilic carbon of the alkyl halide, leading to the displacement of the leaving group in a single, concerted step. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds through a trigonal bipyramidal transition state and results in the inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com

The rate of the SN2 reaction is dependent on the concentration of both the amine and the alkyl halide. masterorganicchemistry.com Steric hindrance plays a crucial role; primary alkyl halides react faster than secondary ones, and tertiary alkyl halides are generally unreactive via this pathway. masterorganicchemistry.com For this compound, alkylation can occur at either the primary or the secondary amine. However, the initial alkylation product is a more substituted amine, which is often more nucleophilic than the starting material. This can lead to subsequent alkylations, resulting in a mixture of polyalkylated products.

Table 1: Representative SN2 Reaction of an Amine with an Alkyl Halide This table illustrates a general SN2 reaction, as specific data for this compound is not available.

| Reactant A | Reactant B | Product | Conditions | Typical Yield |

| Amine (e.g., Aniline) | Primary Alkyl Halide (e.g., CH3I) | N-Alkylated Amine | Polar Aprotic Solvent | Moderate to High |

Acylation Mechanisms

Acylation of the amine functionalities in this compound can be achieved using acylating agents such as acyl chlorides or anhydrides. The mechanism is a nucleophilic acyl substitution. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The leaving group (e.g., chloride or carboxylate) is then expelled, and a proton is lost from the nitrogen to yield the corresponding amide.

This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Both the primary and secondary amines can undergo acylation, and controlling the stoichiometry of the acylating agent is crucial for selective mono- or di-acylation. Kinetic studies on similar symmetrical diamines have been conducted to understand the factors influencing monoacylation selectivity. researchgate.net

Table 2: General Acylation of a Diamine This table represents a typical acylation reaction, as specific data for this compound is not available.

| Amine Substrate | Acylating Agent | Product | Base | Solvent |

| Diamine | Acyl Chloride | Amide | Pyridine | CH2Cl2 |

Imine and Enamine Formation

The primary amine group of this compound can react with aldehydes or ketones to form imines (Schiff bases). masterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comkhanacademy.org The mechanism proceeds through a carbinolamine intermediate. khanacademy.org

The secondary amine can react with enolizable aldehydes or ketones to form enamines. masterorganicchemistry.com The mechanism is similar to imine formation up to the iminium ion stage. However, since the secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is removed from an adjacent carbon atom (the α-carbon), resulting in the formation of a C=C double bond adjacent to the nitrogen atom. masterorganicchemistry.com For N-substituted o-phenylenediamines, the initial imine formation can be followed by an intramolecular cyclization to form heterocyclic structures like benzimidazoles, especially with aldehydes. researchgate.netnih.gov

Table 3: Imine Formation from a Primary Amine and an Aldehyde This table illustrates a general imine formation reaction, as specific data for this compound is not available.

| Primary Amine | Carbonyl Compound | Product | Catalyst | Key Intermediate |

| R-NH2 | R'-CHO | R-N=CH-R' | H+ | Carbinolamine |

Radical Pathways in Amine Transformations

The amine functionalities of this compound can also participate in reactions involving radical intermediates, often initiated by single-electron transfer (SET) processes.

Amino Radical Transfer (ART) Mechanisms

Amino Radical Transfer (ART) is a strategy that utilizes radicals generated from primary or secondary amines to activate otherwise unreactive species for cross-coupling reactions. organic-chemistry.orgnih.gov In a typical ART mechanism, a photocatalyst, upon excitation by visible light, oxidizes an amine to form an amino radical cation, which then deprotonates to give a neutral α-amino radical. rsc.org

This α-amino radical can then act as a hydrogen atom transfer (HAT) agent or engage in other radical processes to generate carbon-centered radicals from precursors like alkyl boronic esters. organic-chemistry.orgnih.gov These carbon radicals can then participate in dual catalytic cycles, for instance with a nickel catalyst, to form new C-C bonds with aryl halides. organic-chemistry.orgrsc.org While this mechanism is general for many secondary amines, its application to N-alkylanilines would be a plausible extension.

Oxidative Photoredox Catalysis Mechanisms

In oxidative photoredox catalysis, a photoexcited catalyst can directly oxidize an amine via a single-electron transfer (SET) to generate an amine radical cation. rsc.org For a secondary amine like the one in this compound, this radical cation can be deprotonated at the α-carbon to form an α-amino radical. This radical is a key intermediate that can be intercepted by various radical acceptors. nih.gov

Table 4: Key Intermediates in Radical Amine Transformations This table summarizes key reactive species generated from amines in radical pathways.

| Precursor | Initiator | Key Intermediate | Subsequent Reactivity |

| Secondary Amine | Photoexcited Catalyst (SET) | Amine Radical Cation | Deprotonation to α-amino radical |

| α-Amino Radical | Oxidant | Iminium Ion | Nucleophilic attack |

| Secondary Amine | Photocatalyst + H-atom abstractor | α-Amino Radical | Radical addition, coupling |

Kinetics and Mechanistic Rate Determinations

The kinetics of chemical reactions involving this compound, which features both a primary arylamine and a secondary amine linked to a phenoxyethyl group, are expected to be influenced by the interplay of these functional groups. Mechanistic rate determinations for analogous compounds often reveal complex pathways.

In reactions where this compound acts as a nucleophile, the formation of a zwitterionic intermediate is a plausible mechanistic step, particularly in polar solvents. This is often observed in nucleophilic substitution and addition reactions. For instance, in a hypothetical reaction with an electrophile (E-X), the initial attack by one of the nitrogen atoms could lead to a transient zwitterionic species.

The stability and lifetime of such an intermediate would be highly dependent on the solvent's ability to stabilize charges. While direct experimental evidence for a zwitterionic intermediate in reactions of this compound is not available in the current literature, studies on similar amine reactions, such as the cycloaddition reactions of C-arylnitrones, have explored the potential for zwitterionic intermediates. nih.gov In some cases, computational studies suggest that while a reaction may be polar, a concerted mechanism might be favored over a stepwise process involving a distinct zwitterionic intermediate. nih.govnih.govmdpi.com The presence of both an aniline-type nitrogen and a more aliphatic secondary amine nitrogen in this compound adds a layer of complexity, as either could potentially initiate the nucleophilic attack, leading to different potential zwitterionic structures.

To illustrate the potential energetics, a hypothetical reaction coordinate diagram is presented below.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 (TS1) | +15 |

| 3 | Zwitterionic Intermediate | +5 |

| 4 | Transition State 2 (TS2) | +12 |

| 5 | Products | -10 |

This is a hypothetical data table for illustrative purposes.

The rate of reactions involving this compound would be significantly influenced by both steric and electronic factors.

Electronic Effects:

The primary aromatic amine is part of an aniline system, where the nitrogen's lone pair is delocalized into the benzene (B151609) ring, reducing its nucleophilicity compared to a typical primary amine.

The secondary amine is attached to an ethyl group, which is electron-donating, and a phenyl group via an ether linkage. The phenoxy group is generally electron-withdrawing, which could modulate the nucleophilicity of the secondary amine.

Substituents on either the aminophenyl or the phenoxy ring would further alter the electronic properties through inductive and resonance effects, thereby affecting reaction rates.

Steric Effects:

The ortho-position of the primary amine on the phenyl ring could introduce steric hindrance, potentially slowing down reactions at this site.

The bulky phenoxyethyl group attached to the secondary amine presents a significant steric barrier, which would likely make this nitrogen less accessible to electrophiles compared to the primary amine, assuming electronic factors were equal. Quantum chemical calculations on S(N)2 reactions have shown that bulky substituents can significantly impact activation barriers, not necessarily through increased steric repulsion in the transition state, but by weakening electrostatic attraction and orbital interactions. nih.gov

A comparative analysis of hypothetical rate constants for a reaction with a standard electrophile could look as follows:

| Reactant | Relative Rate Constant (k_rel) |

| Aniline | 1 |

| N-ethylaniline | 15 |

| This compound (at primary amine) | ~0.5 (due to ortho-substituent steric hindrance) |

| This compound (at secondary amine) | ~5 (compromise between electronic activation and steric hindrance) |

This is a hypothetical data table for illustrative purposes.

Computational chemistry provides powerful tools for modeling transition states and elucidating reaction mechanisms. For a molecule like this compound, density functional theory (DFT) calculations could be employed to model the transition states of its potential reactions.

Such modeling can provide insights into:

The geometry of the transition state, revealing the nature of bond-forming and bond-breaking processes.

The activation energy (ΔG‡), which is directly related to the reaction rate constant.

The vibrational frequencies, confirming the structure as a true transition state (characterized by a single imaginary frequency).

For instance, in a nucleophilic substitution reaction where the secondary amine of this compound displaces a leaving group, the transition state would likely feature a trigonal bipyramidal geometry at the electrophilic carbon. Modeling could compare the activation barriers for attack by the primary versus the secondary amine, providing a theoretical basis for predicting regioselectivity. Studies on S(N)2 reactions at various centers have demonstrated the utility of such models in understanding reaction pathways. vu.nlnih.govmdpi.com

A summary of hypothetical calculated activation energies for a reaction with methyl iodide could be:

| Attacking Nitrogen | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Primary Amine | TS_primary | 22.5 |

| Secondary Amine | TS_secondary | 25.0 (higher due to sterics) |

This is a hypothetical data table for illustrative purposes.

Derivatization and Functionalization Strategies

N-Functionalization of the Amine Groups

Functionalization of the nitrogen atoms can be achieved through various reactions, including alkylation, acylation, and condensation to form Schiff bases. The selectivity of these reactions often depends on the specific reagents and conditions employed.

The selective alkylation of the amine groups in (2-Aminophenyl)(2-phenoxyethyl)amine is a nuanced process due to the differing nucleophilicity and steric hindrance of the two nitrogen atoms. The secondary amine is generally more nucleophilic than the primary aromatic amine, but it is also more sterically hindered. Conversely, the primary amine is less sterically hindered but its nucleophilicity is reduced by the electron-withdrawing effect of the phenyl ring.

Strategies for selective alkylation often involve exploiting these differences. For instance, reaction with a less sterically demanding alkyl halide might favor alkylation at the more nucleophilic secondary amine, while bulkier reagents may react preferentially at the more accessible primary amine. A common strategy for achieving selectivity with aminophenols, which can be applied analogously here, involves the protection of one functional group to direct the reaction to the other. researchgate.net For example, the primary amine could be selectively protected as an imine, allowing for subsequent alkylation of the secondary amine. researchgate.net

| Alkylating Agent | Potential Reaction Site | Rationale for Selectivity | Potential Product Class |

|---|---|---|---|

| Methyl Iodide | Secondary Amine > Primary Amine | Favors the more nucleophilic secondary amine; low steric hindrance allows reaction at both sites, potentially leading to mixtures or quaternary ammonium (B1175870) salts with excess reagent. | N-methylated derivatives |

| Benzyl Bromide | Secondary Amine or Primary Amine | Reactive halide; selectivity may be poor without a protecting group strategy. Reaction conditions can be tuned to favor one site. researchgate.net | N-benzylated derivatives |

| Isopropyl Bromide | Primary Amine > Secondary Amine | Increased steric bulk of the alkylating agent may favor reaction at the less hindered primary amino group. researchgate.net | N-isopropyl derivatives |

Acylation provides a reliable method for functionalizing the amine groups to form stable amide bonds. Generally, the primary amino group is more reactive towards acylation than the sterically hindered secondary amine. This reaction is fundamental in organic synthesis and can be achieved using various activating agents and coupling reagents. nih.gov

The most common methods involve the use of acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. Alternatively, modern peptide coupling reagents such as carbodiimides (e.g., DCC, EDCI) or phosphonium (B103445) salts can facilitate amide bond formation directly from carboxylic acids under mild conditions. nih.govresearchgate.net These methods are highly efficient and tolerate a wide range of functional groups. organic-chemistry.org Given the higher reactivity of the primary amine, selective mono-acylation at this position is generally straightforward to achieve.

| Acylating Agent/Method | Primary Reagent(s) | Typical Conditions | Expected Primary Product |

|---|---|---|---|

| Acyl Halide | Acetyl chloride, Benzoyl chloride | Inert solvent (e.g., DCM, THF) with a non-nucleophilic base (e.g., triethylamine, pyridine) at 0 °C to room temperature. | N-(2-((2-phenoxyethyl)amino)phenyl)acetamide |

| Acid Anhydride (B1165640) | Acetic anhydride, Succinic anhydride | Often run neat or in a polar solvent; can be catalyzed by acid or base. | N-acylated derivative at the primary amine. |

| Carboxylic Acid + Coupling Reagent | Benzoic acid + EDCI/HOBt | Polar aprotic solvent (e.g., DMF, DCM) at room temperature. | N-(2-((2-phenoxyethyl)amino)phenyl)benzamide |

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. This reaction is exclusive to the primary amino group of this compound, as the secondary amine cannot form a stable imine. The reaction is typically performed by heating the reactants in a solvent such as ethanol (B145695) or methanol (B129727), often with catalytic acid, and with the removal of water to drive the equilibrium toward the product. nih.gov

The resulting Schiff bases are versatile intermediates themselves, useful in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. researchgate.netarid.my

| Carbonyl Compound | Reaction Conditions | Product Structure (General) |

|---|---|---|

| Benzaldehyde | Reflux in ethanol | Imine formed at the primary N-atom with a phenyl substituent. |

| Salicylaldehyde | Reflux in ethanol | Imine with an ortho-hydroxyphenyl group, capable of forming intramolecular hydrogen bonds. |

| Acetone | Reflux in methanol with catalytic acid | Ketimine formed at the primary N-atom. |

Cyclization and Heterocycle Formation

The 1,2-diamine arrangement of the amino groups on the phenyl ring makes this compound an excellent precursor for the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles.

Intramolecular cyclization reactions can be triggered by reacting the diamine with bifunctional reagents. The most prominent example is the Phillips condensation for the synthesis of benzimidazoles, which involves heating the diamine with a carboxylic acid or its derivative (e.g., ester, nitrile, or orthoester). The reaction proceeds via an initial acylation at the primary amine, followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole (B57391) ring.

Another pathway involves reacting the diamine with an aldehyde. The initial condensation forms a Schiff base, which can then undergo an intramolecular cyclization and subsequent oxidation (or dehydrogenation) to yield the benzimidazole. These catalyst-free reductive cyclization methods represent an efficient route to forming such heterocyclic systems. rsc.org

Annulation reactions involve the formation of a new ring fused to the existing aromatic ring. The o-phenylenediamine (B120857) moiety can participate in various annulation reactions to construct polycyclic heterocyclic systems. researchgate.net For example, reaction with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds can lead to the formation of benzodiazepines or other fused heterocyples. Gold-catalyzed annulation reactions between 2-aminopyridines and propiolaldehydes to form imidazo[1,2-a]pyridines serve as an example of modern catalytic methods for such ring formations, which could be conceptually applied to o-phenylenediamine systems. researchgate.net These reactions significantly increase the structural complexity and provide access to scaffolds of medicinal and material interest.

Polyamides and Polyimide Precursors

The synthesis of high-performance polyamides and polyimides often involves the polycondensation of diamines with dicarboxylic acids or their derivatives, and dianhydrides, respectively. The molecular structure of the diamine is a critical determinant of the final properties of the polymer.

Polyamide Synthesis:

Theoretically, this compound can be reacted with various dicarboxylic acids or their more reactive acyl chloride derivatives to form polyamides. The presence of two different amine functionalities could lead to polymers with unique architectures, although this also presents challenges in controlling the polymerization process to achieve high molecular weight polymers with desirable properties. The selection of the diacid comonomer is crucial in determining the final properties of the polyamide.

Table 1: Potential Diacid Comonomers for Polyamide Synthesis

| Diacid Chloride | Resulting Polyamide Structure (Repeating Unit) | Expected Polymer Characteristics |

| Terephthaloyl chloride | Aromatic | High thermal stability, rigidity |

| Isophthaloyl chloride | Aromatic | Good thermal stability, improved solubility over para-isomers |

| Adipoyl chloride | Aliphatic | Increased flexibility, lower melting point |

| Sebacoyl chloride | Aliphatic | Enhanced flexibility, lower glass transition temperature |

Polyimide Precursor Synthesis:

In the synthesis of polyimides, diamines are first reacted with a dianhydride to form a soluble poly(amic acid) precursor. This precursor is then chemically or thermally treated to induce cyclodehydration, forming the final insoluble and thermally stable polyimide. The flexibility imparted by the phenoxyethyl group in this compound could lead to polyimides with enhanced processability and ductility.

Table 2: Potential Dianhydride Comonomers for Polyimide Synthesis

| Dianhydride | Resulting Polyimide Structure (Repeating Unit) | Expected Polymer Characteristics |

| Pyromellitic dianhydride (PMDA) | Aromatic | Excellent thermal stability, high modulus |

| 4,4'-Oxydiphthalic anhydride (ODPA) | Aromatic | Good thermal stability, increased flexibility and solubility |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | Aromatic | Enhanced solubility, good thermal properties |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Aromatic (Fluorinated) | Improved solubility, optical transparency, lower dielectric constant |

Similar to the polyamide synthesis, this table represents potential synthetic pathways and resulting properties based on established polymer chemistry principles, pending specific experimental validation for this compound.

Detailed research findings on the specific incorporation of this compound into polyamide or polyimide architectures are not extensively reported in the available scientific literature. However, the fundamental principles of polymer chemistry provide a strong theoretical basis for its potential utility as a monomer in these applications. Further experimental investigation would be required to fully elucidate the reaction conditions, polymerization kinetics, and the ultimate properties of the resulting polymers.

Coordination Chemistry and Metal Complexation

Influence of Ligand Structure on Metal Center Properties

Without any foundational research on the interaction of (2-Aminophenyl)(2-phenoxyethyl)amine with metal ions, any discussion on these topics would be purely speculative and would not meet the requirement for a scientifically accurate and informative article based on detailed research findings.

Supramolecular Interactions and Self Assembly

Hydrogen Bonding Networks

No published studies were found that describe the hydrogen bonding networks of (2-Aminophenyl)(2-phenoxyethyl)amine.

Aromatic Stacking Interactions (e.g., π-π, C-H…π)

There is no specific literature detailing the aromatic stacking interactions for this compound.

Role in Ordered Solid-State Structures

No crystal structure data for this compound has been reported, preventing any analysis of its solid-state packing.

Solution-Phase Supramolecular Aggregation

No studies on the solution-phase aggregation or self-assembly of this molecule could be located.

Due to the lack of available data, it is not possible to generate the requested data tables or provide detailed research findings.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C NMR are fundamental for confirming the molecular framework of (2-Aminophenyl)(2-phenoxyethyl)amine. The spectra provide data on the number and types of hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the aminophenyl and phenoxy rings, as well as the aliphatic protons of the ethyl bridge and the amine protons. The protons on the aminophenyl ring are expected to appear in the aromatic region (typically δ 6.5-7.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The five protons of the monosubstituted phenoxy ring would also resonate in this region. The two methylene (B1212753) (-CH₂-) groups of the ethyl bridge would appear as triplets in the δ 3.0-4.5 ppm range, a result of coupling with each other. The amine protons (NH and NH₂) would likely produce broad signals that can be confirmed by D₂O exchange.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H (Aminophenyl) | 6.5 - 7.2 | 115 - 130 | Complex splitting patterns expected. |

| Aromatic C-H (Phenoxy) | 6.9 - 7.4 | 114 - 130 | Signals for ortho, meta, and para protons. |

| Aromatic C-N | - | 140 - 150 | Quaternary carbons, no proton signal. |

| Aromatic C-O | - | 155 - 160 | Quaternary carbon, no proton signal. |

| N-CH₂ | ~3.4 | ~45 | Expected to be a triplet. |

| O-CH₂ | ~4.2 | ~68 | Expected to be a triplet. |

| NH (secondary amine) | Broad, variable | - | Position is concentration and solvent dependent. |

| NH₂ (primary amine) | Broad, variable | - | Position is concentration and solvent dependent. |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and determining the connectivity of atoms. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show a clear correlation between the two methylene groups of the ethyl bridge. sdsu.edu It would also help in tracing the connectivity of adjacent protons within the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. youtube.com It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each CH, CH₂, and CH₃ group would produce a cross-peak.

NMR spectroscopy can also probe dynamic processes in solution, such as conformational changes or restricted bond rotation. nih.gov For this compound, potential dynamic behaviors include the rotation around the C(aryl)-NH bond and the C(aryl)-O bond. Variable temperature (VT) NMR studies could reveal information about the energy barriers to these rotations. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of different protons, helping to define the molecule's preferred conformation in solution. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. zenodo.org The resulting spectra serve as a molecular fingerprint, allowing for the identification of functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH) amine groups are particularly diagnostic, typically appearing as distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net Other key vibrations include the C-O-C asymmetric stretch of the ether linkage (around 1240 cm⁻¹), C-N stretching vibrations (1250-1350 cm⁻¹), and various aromatic C=C and C-H vibrations. materialsciencejournal.org

Raman spectroscopy, which relies on light scattering, is particularly sensitive to symmetric vibrations and non-polar bonds. It would be effective for observing the symmetric aromatic ring breathing modes and C=C stretching vibrations. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric, -NH₂) | ~3450 | Weak | Medium-Strong (IR) |

| N-H Stretch (symmetric, -NH₂) | ~3350 | Weak | Medium (IR) |

| N-H Stretch (secondary, -NH) | ~3400 | Weak | Medium (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |

| N-H Bend | 1590 - 1650 | - | Medium-Strong (IR) |

| C-O-C Asymmetric Stretch | ~1240 | Weak | Strong (IR) |

| C-N Stretch | 1250 - 1350 | Medium | Medium (IR) |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | - | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the two aromatic rings. researchgate.netacs.org The phenylenediamine moiety, in particular, is a strong chromophore. One would expect to see strong absorption bands in the 200-300 nm range. nist.gov The presence of nitrogen and oxygen atoms with non-bonding (n) electrons also allows for n → π* transitions, although these are typically much weaker in intensity and may be obscured by the stronger π → π* absorptions. nih.govresearchgate.net The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment.

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | Aminophenyl Ring | 230 - 250 and 280 - 300 | High (ε > 10,000) |

| π → π | Phenoxy Ring | 260 - 280 | Medium (ε ~ 1,000) |

| n → π* | N and O lone pairs | > 300 | Low (ε < 100) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns that arise when the molecule is ionized. The molecular formula of this compound is C₁₄H₁₆N₂O, corresponding to a molecular weight of 228.29 g/mol .

In an electron ionization (EI) mass spectrum, the compound is expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 228. Since the molecule contains an even number of nitrogen atoms (two), its molecular weight is an even number, consistent with the Nitrogen Rule.

The fragmentation of the molecular ion is often directed by the most stable resulting cations and neutral radicals. For amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgdummies.com This process leads to the formation of a resonance-stabilized iminium cation. youtube.comlibretexts.org

Key predicted fragmentation pathways include:

Cleavage of the C-C bond alpha to the secondary amine: This would lead to the loss of a phenoxymethyl (B101242) radical (•CH₂OPh, 107 u) to form a fragment at m/z 121, or the loss of a 2-aminophenyl radical to form a fragment at m/z 136.

Cleavage of the ether C-O bond: This can result in a fragment at m/z 93 (phenoxy ion) or m/z 77 (phenyl ion) after loss of oxygen.

Benzylic-type cleavage: Cleavage of the bond between the two ethyl carbons can produce an ion at m/z 108, corresponding to the aminophenyl-NH-CH₂⁺ fragment.

| m/z Value | Proposed Fragment Structure | Formation Pathway |

|---|---|---|

| 228 | [C₁₄H₁₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [C₇H₉N₂]⁺ | α-cleavage, loss of •CH₂OPh |

| 108 | [C₆H₆N₂CH₂]⁺ | Cleavage of the ethyl C-C bond |

| 93 | [C₆H₅O]⁺ | Cleavage of the ether C-O bond |

| 77 | [C₆H₅]⁺ | Loss of oxygen from phenoxy fragment |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory, Semiempirical Methods)

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular systems. Methods such as Ab Initio, Density Functional Theory (DFT), and semiempirical approaches are employed to solve the Schrödinger equation, or a derivative of it, for a given molecule. DFT, in particular, has become a widely used method due to its favorable balance of computational cost and accuracy, making it suitable for studying medium-sized organic molecules like (2-Aminophenyl)(2-phenoxyethyl)amine. pnu.ac.irresearchgate.net These calculations can elucidate fundamental properties including geometry, electronic structure, and spectroscopic parameters.

A primary step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, this would involve calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles to find the structure with the lowest energy.

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This reveals key information about the distribution of electrons within the molecule, including atomic charges, dipole moments, and the nature of chemical bonds. For instance, in related tris(4-aminophenyl)amine-based structures, the central nitrogen atom is observed to have an almost-planar geometry due to the resonance delocalization of its lone pair of electrons across the aromatic rings. mdpi.com A similar analysis for this compound would clarify the electronic interplay between the aminophenyl and phenoxyethyl moieties.

| Parameter | Bond Type | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | Aromatic C-C | 1.39 - 1.41 |

| Bond Length | Aromatic C-N (Aniline-type) | 1.39 - 1.41 |

| Bond Length | Aromatic C-O (Ether) | 1.36 - 1.38 |

| Bond Angle | C-N-H (Amine) | ~112° |

| Bond Angle | C-O-C (Ether) | ~118° |

Computational methods are highly effective at predicting various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a robust and widely used approach for calculating NMR chemical shifts. nih.govmdpi.comimist.ma By applying the GIAO method within a DFT framework, it is possible to predict the ¹H and ¹³C chemical shifts for this compound. conicet.gov.ar The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.10 ppm for ¹H shifts when appropriate computational levels and solvent models are used. github.io These calculations help in assigning specific peaks in an experimental spectrum to particular atoms in the molecule. nih.govresearchgate.net

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds, which are observed as absorption bands in an infrared (IR) spectrum. For the target molecule, this would allow for the assignment of characteristic peaks such as the N-H stretches of the primary and secondary amine groups, C-N stretches, C-O ether stretches, and aromatic C-H vibrations.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.comfaccts.deresearchgate.net The calculation provides the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). youtube.com This analysis can identify the specific molecular orbitals involved in the electronic transitions, such as π→π* transitions within the aromatic rings. youtube.com

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.045 | HOMO → LUMO |

| S0 → S2 | 275 | 0.120 | HOMO-1 → LUMO |

| S0 → S3 | 240 | 0.850 | HOMO → LUMO+1 |

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for understanding reactivity, and it is readily quantified through computational methods. youtube.comnumberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy level generally corresponds to a better nucleophile or electron donor. youtube.compku.edu.cn

LUMO: This is the orbital that is most likely to accept electrons. A lower LUMO energy level indicates a better electrophile or electron acceptor. pku.edu.cn

The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. youtube.comschrodinger.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com For this compound, FMO analysis would likely show the HOMO localized primarily on the electron-rich aminophenyl ring, while the LUMO would be distributed across the aromatic systems. researchgate.netnih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.65 | -0.41 | 5.24 |

| p-Methoxyaniline | -5.28 | -0.30 | 4.98 |

| p-Nitroaniline | -6.41 | -2.25 | 4.16 |

Reaction Pathway and Transition State Modeling

Beyond static molecular properties, computational chemistry is instrumental in modeling the dynamic processes of chemical reactions. By mapping the potential energy surface (PES), researchers can trace the lowest energy path a reaction takes from reactants to products. youtube.com This path includes identifying stable intermediates and, crucially, the high-energy transition states that connect them.

A transition state (TS) represents the energy maximum along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Locating the TS allows for the calculation of the activation energy, or energy barrier, for that reaction step. This is vital for understanding reaction kinetics—a higher barrier corresponds to a slower reaction.

For reactions involving this compound, such as N-acylation or alkylation, computational modeling could distinguish between different possible mechanisms, for example, a concerted pathway versus a stepwise pathway involving a tetrahedral intermediate. lookchem.com By comparing the calculated energy barriers for each potential path, the most favorable mechanism can be identified. DFT calculations have been successfully used to investigate complex multi-step reactions like the Bamberger rearrangement of N-phenylhydroxylamine, identifying the rate-determining transition states and proposing new mechanisms. nih.govresearchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +18.5 |

| Intermediate | Tetrahedral Intermediate | -5.2 |

| TS2 | Second Transition State | +22.1 |

| Products | Final Products | -15.0 |

Since most chemical reactions are performed in a solvent, accurately modeling its effect is crucial for obtaining realistic results. Computational models account for the solvent in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.govresearchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged species or polar transition states. pnu.ac.ir

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but is necessary when specific solute-solvent interactions, such as hydrogen bonding, play a direct role in the reaction mechanism. nih.govrsc.org

For a molecule like this compound, which can act as both a hydrogen bond donor (the N-H groups) and acceptor (the N and O atoms), specific interactions with protic solvents could significantly influence its conformational preferences and reactivity. Computational studies on similar systems have shown that solvent polarity can regulate reaction mechanisms and alter energy barriers. mdpi.com

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis are powerful tools for investigating the structural flexibility and preferred spatial arrangements of molecules. For this compound, these studies would provide critical insights into its dynamic behavior, which is intrinsically linked to its chemical reactivity and biological activity.

Supramolecular Interaction Energy Calculations

The study of supramolecular interactions is fundamental to understanding how molecules assemble and organize in the solid state. These non-covalent interactions, though weaker than covalent bonds, play a decisive role in determining the crystal packing and, consequently, the material's properties.

While specific supramolecular interaction energy calculations for this compound are not explicitly detailed in available literature, research on analogous aromatic amine derivatives provides a framework for understanding the potential interactions. For instance, studies on tris(4-aminophenyl)amine (B13937) derivatives have utilized Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level to estimate the energy contributions of various interactions to the stability of crystal lattices. mdpi.comresearchgate.net These calculations help in quantifying the strength and nature of interactions such as N—H∙∙∙O hydrogen bonds and carbonyl–carbonyl interactions. mdpi.comresearchgate.net

In related systems, such as 2-(2′-aminophenyl)benzothiazole derivatives, the interplay of hydrogen bonding and π-π stacking interactions is crucial in the formation of supramolecular structures. mdpi.com For example, co-crystals have been observed where zigzag chains are formed via hydrogen bonds between an amino group and a keto-group, further stabilized by π-π stacking. mdpi.com

The following table outlines the types of supramolecular interactions and their calculated energy contributions that are typically investigated in similar aromatic amine compounds, which could be extrapolated to hypothesize the interactions in this compound.

| Interaction Type | Typical Total Energy (E_tot) (kJ mol⁻¹) | Nature (%E_disp/%E_elect) |

| N—H∙∙∙O Hydrogen Bonds | -20 to -70 | Varies (e.g., 1.2 to 2.6) |

| C—H∙∙∙π Interactions | -40 to -80 | Varies (e.g., 3.1 to 10.6) |

| Carbonyl∙∙∙Carbonyl Interactions | -39 to -98 | Varies (e.g., 2.8 to 2.9) |

Catalytic Applications and Mechanistic Roles

Organocatalysis and Metal-Free Catalysis

There is no available research on the application of (2-Aminophenyl)(2-phenoxyethyl)amine as an organocatalyst or in metal-free catalytic systems.

Transition Metal-Catalyzed Reactions Involving the Amine

No studies have been found that describe the participation of this compound as a reactant or catalyst in transition metal-catalyzed reactions.

Information regarding the use of this compound in cross-coupling reactions is not present in the scientific literature.

There is no documented use of this compound in the field of asymmetric catalysis.

Research on the involvement of this compound in C-H functionalization reactions has not been reported.

Role as a Ligand in Catalytic Systems

The role of this compound as a ligand in catalytic systems is not described in the available literature.

Photocatalysis and Radical Chemistry in Amine Transformations

There are no findings on the application of this compound in photocatalysis or radical chemistry for amine transformations.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes

The future development and application of "(2-Aminophenyl)(2-phenoxyethyl)amine" are intrinsically linked to the availability of efficient and sustainable synthetic routes. While classical methods for the synthesis of N-aryl-1,2-diamines exist, emerging research points towards more sophisticated and atom-economical strategies.

Future synthetic methodologies are likely to focus on transition-metal-free approaches. Recent studies have demonstrated the dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and amines using inexpensive oxidants like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). cas.cnnih.gov This one-shot method, which installs both amino and hydroxyl groups, could be adapted for the synthesis of diamine derivatives, offering a more streamlined and environmentally benign alternative to traditional multi-step syntheses. cas.cn Another promising avenue is the development of solvent-controllable photoreactions, which have been used to selectively synthesize N-arylbenzene-1,2-diamines from 4-methoxyazobenzenes. nih.govrsc.org Exploring similar light-mediated reactions could provide novel pathways to "this compound" with high selectivity and under mild conditions.

Furthermore, modern synthetic methods are increasingly moving towards catalyst-free reactions. For instance, the synthesis of 1,2-diamines from vinyl sulfonium (B1226848) salts and arylamines has been achieved without the need for a transition-metal catalyst or an oxidizing reagent. nih.gov The practicability of such protocols, demonstrated through one-pot syntheses and scalability, makes them attractive for the industrial production of complex diamines. nih.gov Research into adapting these modern synthetic strategies will be crucial for unlocking the full potential of "this compound" by making it more accessible and cost-effective for a broader range of applications.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Features |

| Transition-Metal-Free Dehydrogenation | Cost-effective, environmentally friendly | Utilizes inexpensive oxidants like TEMPO; one-shot assembly of functionalities. cas.cnnih.gov |

| Photoreactions | High selectivity, mild reaction conditions | Solvent-controllable selectivity for different isomers or products. nih.govrsc.org |

| Catalyst-Free Diamination | Avoids metal contamination, operational simplicity | Employs readily available starting materials like vinyl sulfonium salts. nih.gov |

Exploration of Advanced Catalytic Functions

The structural motifs within "this compound" suggest its potential as a versatile ligand in catalysis. The o-phenylenediamine (B120857) core can act as a bidentate ligand, and the ether oxygen in the phenoxyethyl side chain could also participate in metal coordination, potentially leading to tridentate ligand behavior.

A significant future direction is the exploration of this compound in redox-active catalysis. Aminophenol-based ligands, which are structurally related to the aminophenyl portion of the target molecule, have been shown to act as "redox reservoirs," facilitating multi-electron transformations at a metal center. derpharmachemica.comresearchgate.netderpharmachemica.com By coordinating "this compound" with transition metals, it may be possible to develop catalysts where the ligand actively participates in the catalytic cycle through electron transfer, enabling challenging chemical transformations. derpharmachemica.com

Furthermore, the use of diamine ligands in copper-catalyzed cross-coupling reactions is a well-established and continually growing field. nih.govresearchgate.netrsc.org These ligands have been instrumental in developing mild and efficient conditions for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.govresearchgate.net Future research could focus on employing "this compound" as a ligand in such reactions. The electronic and steric properties of the phenoxyethyl group could be tuned to influence the selectivity and activity of the copper catalyst. Computational studies have shown that the nature of the diamine ligand can significantly impact the outcomes of these coupling reactions, suggesting that "this compound" could offer unique reactivity profiles. researchgate.netnih.gov

Potential catalytic applications are summarized in the table below:

| Catalytic Application | Rationale | Potential Impact |

| Redox-Active Catalysis | The aminophenyl moiety can be redox-active, similar to aminophenol ligands. derpharmachemica.comresearchgate.net | Development of catalysts for multi-electron transformations. emory.edu |

| Copper-Catalyzed Cross-Coupling | Diamine ligands are highly effective in promoting Cu-catalyzed reactions. nih.govresearchgate.net | Creation of efficient catalysts for C-C, C-N, and C-O bond formation. |

| Asymmetric Catalysis | Chiral versions of the ligand could be synthesized for enantioselective reactions. | Access to enantiomerically pure compounds for pharmaceuticals and agrochemicals. |

Integration with Advanced Materials Science

The incorporation of "this compound" into advanced materials is a promising area for future research. Aromatic diamines are fundamental building blocks for high-performance polymers, and the unique structure of this compound could impart desirable properties to new materials. scilit.comacs.orgresearchgate.net

One potential application is in the synthesis of novel polyamides or polyimides. The unsymmetrical nature of the diamine could disrupt polymer chain packing, leading to amorphous materials with improved solubility and processability, while the aromatic and phenoxy groups could ensure high thermal stability. mdpi.com For instance, soluble and transparent aromatic polyamides have been synthesized from unsymmetrical diamines containing trifluoromethyl groups, demonstrating the potential of this approach. mdpi.com Similarly, the phenoxy group is known to be a component of phenoxy resins (polyhydroxyethers), which are tough, amorphous thermoplastic polymers with excellent thermal stability and adhesive properties. huntsman.comhuntsman.comnih.gov Integrating the "this compound" monomer into polymer backbones could combine the properties of aromatic diamines and phenoxy resins, leading to materials with a unique combination of transparency, thermal stability, and mechanical toughness.

Another exciting prospect is the development of functional polymers. The free amino group and the aromatic rings could be sites for further functionalization, allowing for the creation of materials with specific optical, electronic, or chemical sensing properties. Aromatic diamine-based polymers have been investigated for applications as conductive polymers, in anticorrosion coatings, and as sensors. researchgate.net The presence of the phenoxyethyl side chain could also enhance the solubility and processability of these functional polymers, making them more suitable for a wider range of applications.

| Material Class | Potential Properties | Example Applications |

| High-Performance Polymers | Improved solubility, high thermal stability, good mechanical properties. mdpi.comnih.gov | Transparent films for electronics, advanced composites. |

| Conductive Polymers | Electrical conductivity, redox activity. researchgate.net | Sensors, anti-corrosion coatings, energy-conversion devices. researchgate.net |

| Functional Materials | Tunable optical and electronic properties through post-polymerization modification. | Light-emitting diodes (LEDs), optical waveguides. google.com |

Predictive Modeling and Machine Learning in Amine Chemistry

The advancement of computational chemistry and machine learning offers a powerful toolkit for accelerating the discovery and optimization of molecules like "this compound". These in silico approaches can guide experimental work, saving time and resources.

In the context of catalysis, machine learning models are being developed to predict the success of chemical reactions. For instance, random forest algorithms have been used to predict the yield of Buchwald-Hartwig amination reactions by analyzing a multidimensional chemical space of reactants, ligands, and additives. princeton.eduovid.com Such models could be trained on data from reactions using "this compound" and its derivatives as ligands to rapidly identify optimal reaction conditions and predict their performance in various C-N cross-coupling reactions. nih.govchemrxiv.orgdigitellinc.com This data-driven approach can uncover non-obvious relationships between the ligand structure and catalytic activity, guiding the design of next-generation catalysts. nih.gov

Furthermore, machine learning can be employed in the design of the catalysts themselves. By generating descriptors for catalyst performance, machine learning algorithms can screen large virtual libraries of potential ligands to identify candidates with desired properties. aiche.orgunsw.edu.auumich.educatalysis.blog For "this compound," this could involve computationally exploring modifications to the phenoxy group or the aromatic ring to enhance its catalytic activity for a specific transformation. This synergy between high-throughput experimentation and machine learning can create an iterative cycle of prediction and experimental validation, leading to the rapid development of highly efficient catalytic systems. nih.govchemrxiv.org

The table below outlines how predictive modeling can impact the development of this compound:

| Application of Modeling | Technique | Expected Outcome |

| Reaction Optimization | Random Forest, Neural Networks | Prediction of reaction yields and identification of optimal conditions for catalytic reactions. princeton.eduovid.com |

| Catalyst Design | Computational Ligand Screening | In silico identification of derivatives of "this compound" with enhanced catalytic performance. aiche.orgumich.edu |

| Materials Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Forecasting the thermal, mechanical, and optical properties of polymers derived from the amine monomer. |

Q & A

Q. What are the established synthetic routes for (2-aminophenyl)(2-phenoxyethyl)amine, and how is the compound characterized?

The synthesis typically involves reductive amination or nucleophilic substitution. For example, a related compound, {1,4-dithiaspiro[4.5]decan-2-ylmethyl}(2-phenoxyethyl)amine, was synthesized via coupling reactions followed by purification using silica gel chromatography (yield: 15%) . Characterization relies on 1H/13C NMR to confirm structural integrity. Key spectral features include aromatic proton shifts (δ 6.8–7.4 ppm) and methylene groups (δ 3.4–4.2 ppm). Elemental analysis (C, H, N) and mass spectrometry further validate purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Critical precautions include:

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- FT-Raman spectroscopy : Identifies vibrational modes of aromatic and amine groups (4000–50 cm⁻¹ range) .

- NMR spectroscopy : Resolves proton environments (e.g., phenoxy vs. aminophenyl groups) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reductive amination strategies be optimized to improve the yield of this compound?

Reductive amination efficiency depends on:

- Precursor selection : Use formaldehyde with 2-phenylethylamine or phenylacetaldehyde with methylamine to minimize side reactions .

- Catalyst choice : Sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere enhances selectivity.

- Excess amine : Employ a 1.5–2× molar excess of the amine component to drive equilibrium toward the product .

Q. What role does this compound play in coordination chemistry or supramolecular systems?

The 2-aminophenyl group can act as a ligand in metal complexes. For instance, tris(2-aminoethyl)amine (tren) derivatives coordinate with transition metals (e.g., Zn²⁺) to form stable complexes, enabling applications in catalysis or molecular recognition. The phenoxyethyl chain may enhance solubility in nonpolar solvents .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Cross-validation : Compare NMR shifts with analogous compounds (e.g., bis(2-aminophenyl)amine δ 6.7–7.1 ppm ).

- Density Functional Theory (DFT) : Simulate expected spectral profiles to identify discrepancies arising from tautomerism or solvent effects.

- X-ray crystallography : Resolve ambiguous proton assignments via single-crystal analysis .

Q. What methodologies are recommended for studying the compound’s stability under varying pH or temperature conditions?

- Accelerated stability testing : Incubate the compound at 40–60°C and pH 3–9, monitoring degradation via HPLC.

- Kinetic analysis : Calculate Arrhenius parameters to predict shelf-life.

- Mass spectrometry : Identify degradation byproducts (e.g., oxidation of the amine group) .

Q. How can retrosynthetic analysis guide the design of novel derivatives with enhanced bioactivity?

- Fragment identification : Deconstruct the molecule into 2-aminophenyl and 2-phenoxyethyl moieties.

- Functional group interconversion : Replace the phenoxy group with electron-withdrawing substituents (e.g., nitro) to modulate electronic properties.

- AI-driven synthesis planning : Use tools like Pistachio or Reaxys to predict viable reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.